

IK-175: A Technical Overview of its Kinase and Receptor Selectivity Profile

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Compound of Interest

Compound Name: AHR antagonist 5 hemimaleate

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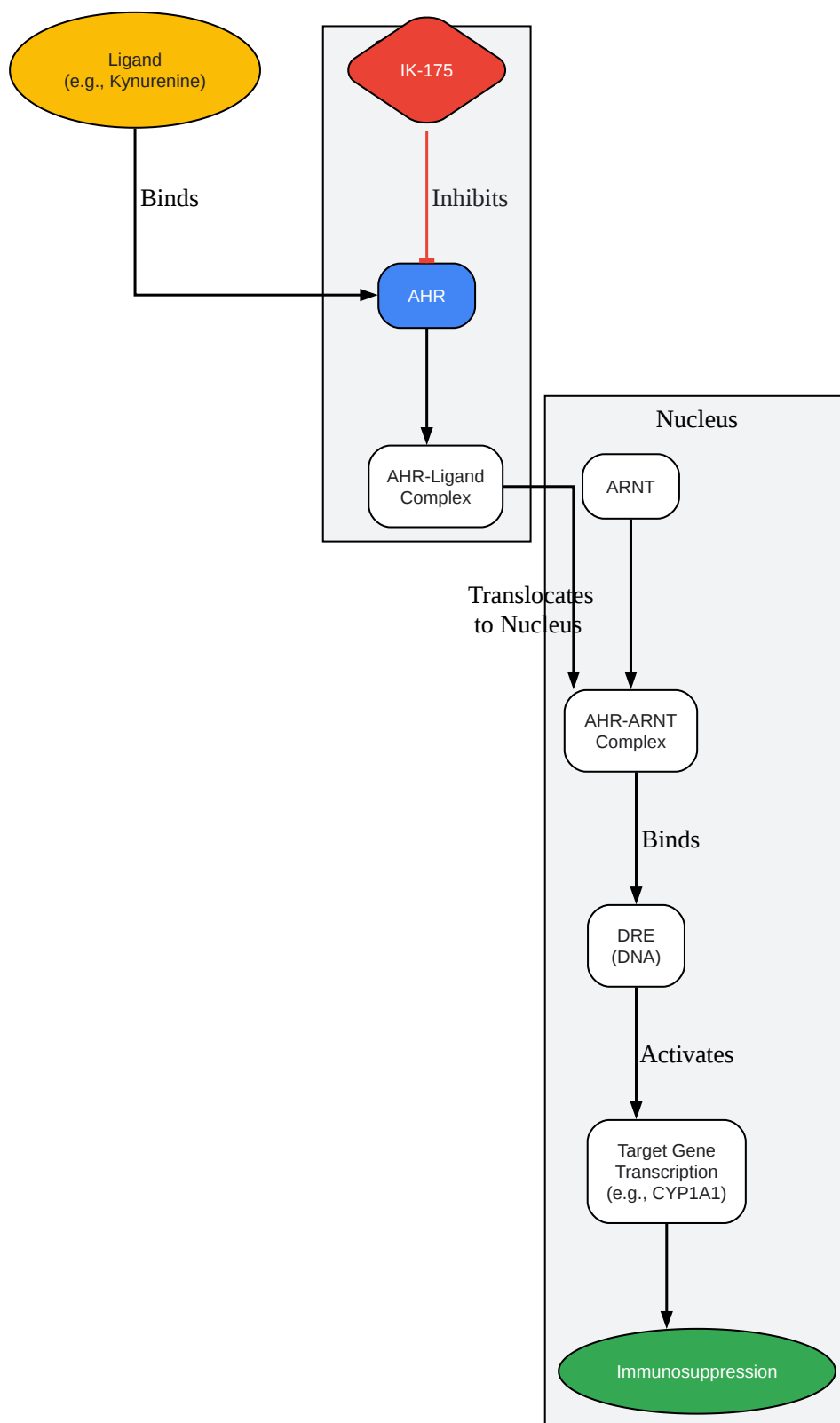
Introduction

IK-175 is a potent, orally bioavailable small molecule inhibitor of the Aryl Hydrocarbon Receptor (AHR).[1][2][3][4][5][6] AHR is a ligand-activated transcription factor that plays a critical role in regulating immune responses.[1][4][7] In the tumor microenvironment, the AHR pathway can be activated by ligands such as kynurenine, an amino acid metabolite, leading to immunosuppression and promoting tumor growth.[1][4][7] IK-175 is designed to block this pathway, thereby restoring anti-tumor immunity.[5] Its high selectivity is a key attribute, minimizing off-target effects and enhancing its therapeutic potential. This document provides a detailed examination of the selectivity profile of IK-175 against a broad range of kinases and other receptors.

Aryl Hydrocarbon Receptor (AHR) Signaling Pathway

The AHR is a transcription factor that, upon binding to ligands like kynurenine, translocates from the cytoplasm to the nucleus.[8] In the nucleus, it forms a heterodimer with the AHR Nuclear Translocator (ARNT), which then binds to specific DNA sequences known as Dioxin Response Elements (DREs). This binding initiates the transcription of target genes, including those that modulate immune cell activity, such as CYP1A1, CYP1B1, and AHRR.[9] This

signaling cascade can lead to an immunosuppressive tumor microenvironment.[4] IK-175 acts as a selective AHR antagonist, effectively blocking this process.[6][7][9]



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Caption: AHR signaling pathway and the inhibitory action of IK-175.

Selectivity Profile of IK-175

A comprehensive assessment of the selectivity of IK-175 was conducted to evaluate its potential for off-target activities. The molecule was screened against large panels of kinases, receptors, and enzymes.

Kinase Selectivity

IK-175 demonstrated a highly selective profile with minimal interaction with a wide array of kinases.^[4] The compound was screened at a high concentration to identify potential off-target kinase interactions.

Panel Type	Number of Kinases	IK-175 Concentration	Result
Kinase Panel (Wild-Type)	371	10 μ mol/L	Showed limited to no significant inhibitory activity. ^[9]

Receptor and Enzyme Selectivity

To further characterize its specificity, IK-175 was evaluated against a broad panel of non-kinase receptors, transporters, and enzymes. The results underscore its high selectivity for AHR.

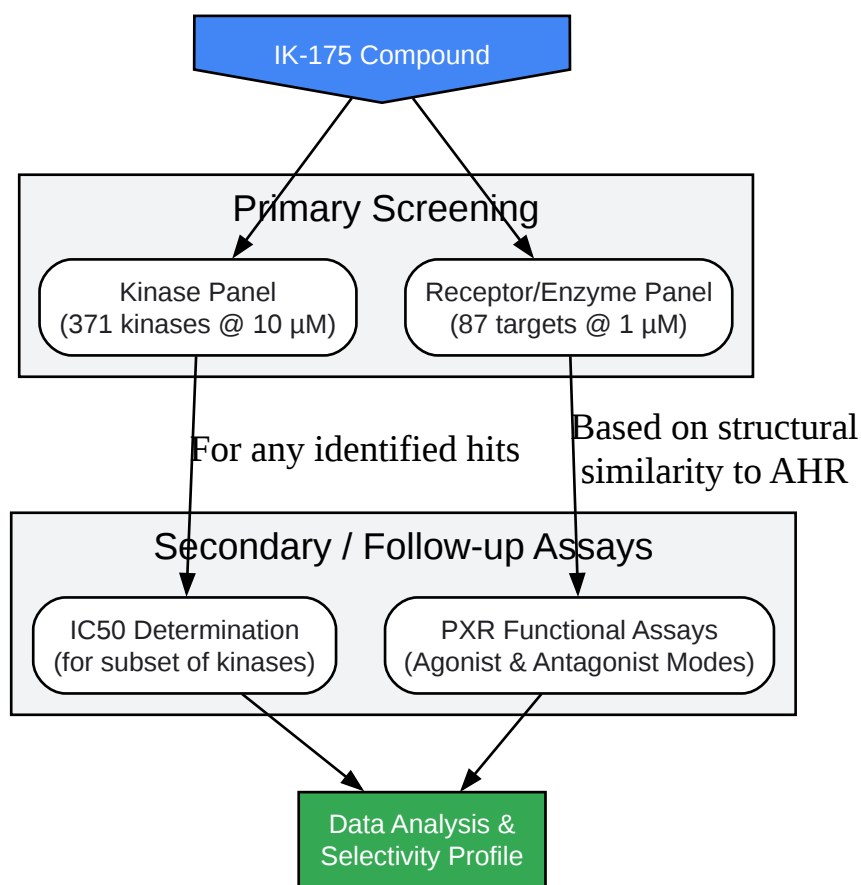
Panel/Assay Type	Number of Targets	IK-175 Concentration	Result
Receptor & Enzyme Panel	87	1 $\mu\text{mol/L}$	Shown limited activity against the targets in the panel. [9]
Pregnane X Receptor (PXR) Agonist Assay	1	Concentration Response	No agonistic activity observed. [9]
Pregnane X Receptor (PXR) Antagonist Assay	1	> 3 $\mu\text{mol/L}$	Only minimal inhibitory activity was detected at concentrations above 3 $\mu\text{mol/L}$. [9]

Experimental Protocols

The selectivity of IK-175 was established using standardized, industry-accepted screening platforms and experimental designs.

Kinase and Receptor Screening Workflow

A tiered approach was utilized to characterize the selectivity profile of IK-175. An initial broad screening at a high concentration was performed to identify any potential off-target interactions. This was followed by more detailed concentration-response assays for specific targets of interest, such as the structurally related PXR.



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Caption: Experimental workflow for IK-175 selectivity profiling.

Detailed Methodologies

- **Kinase Selectivity Screen:** IK-175 was screened in duplicate at a concentration of 10 μmol/L against the Reaction Bio Kinase Panel of 371 wild-type kinases.[9] For a subset of these kinases, IC50 values were determined using 10-dose, 3-fold serial dilutions starting from a 10 μmol/L concentration.[9] All kinase reactions were carried out at an ATP concentration of 10 μmol/L.[9]
- **Receptor, Transporter, and Enzyme Selectivity Screen:** The Eurofins Scientific Safety Screen 87 panel was used to assess the binding of IK-175 (at 1 μmol/L, tested in duplicate) to a wide range of targets.[9] This screen included 74 binding assays and 13 enzyme assays.[9] The results were presented as the percent inhibition compared to control conditions.[9]

- PXR Functional Assays: The potential for agonist and antagonist activity of IK-175 against the Pregnane X Receptor (PXR), a receptor structurally similar to AHR, was assessed in concentration-response functional assays conducted by Eurofins Scientific.[9]

Conclusion

The comprehensive screening data robustly demonstrate that IK-175 is a highly selective inhibitor of the Aryl Hydrocarbon Receptor.[8][9] It exhibits minimal inhibitory activity against a broad panel of 371 kinases and 87 other receptors, transporters, and enzymes.[4][9] This high degree of selectivity minimizes the potential for off-target effects, contributing to a favorable safety profile and reinforcing its potential as a targeted immunotherapy for various cancers.[10][11]

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